N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide
Description
N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide is a synthetic small molecule belonging to the thieno[2,3-b]quinoline class, characterized by a fused bicyclic core of thiophene and quinoline moieties. The carboxamide group at the 2-position and the 4-isopropylphenyl substituent on the quinoline ring are critical for modulating bioactivity and physicochemical properties.
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)thieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-13(2)14-7-9-17(10-8-14)22-20(24)19-12-16-11-15-5-3-4-6-18(15)23-21(16)25-19/h3-13H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBFVERUQGAJIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide typically involves the condensation of 4-isopropylaniline with thieno[2,3-b]quinoline-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of alkylated or acylated quinoline derivatives.
Scientific Research Applications
N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thienoquinoline derivatives.
Biology: Studied for its potential as an inhibitor of protein-protein interactions, particularly in signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit protein kinase C (PKC) by disrupting the interaction between PKC and its receptor for activated C-kinase (RACK2). This inhibition affects downstream signaling pathways, leading to reduced cell proliferation and migration.
Comparison with Similar Compounds
Key Substituents and Their Impact:
Notable Trends:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., Cl, F) enhance target binding via electrostatic interactions, as seen in 17d (IC₅₀ = 0.12 µM) .
- Bulkier substituents (e.g., isopropyl, trifluoromethyl) may improve membrane permeability but reduce solubility .
- Ester/carbonate prodrug moieties (e.g., in 6d) significantly enhance solubility and cellular uptake .
Impact on Solubility: Thieno[2,3-b]quinolines generally exhibit poor aqueous solubility due to planar aromatic cores . Polar functional groups (e.g., 5-oxo in Compound 1) or formulations with cyclodextrins partially mitigate this issue .
Thermal Stability :
- Derivatives with melting points >250°C (e.g., 17d) demonstrate high thermal stability, advantageous for storage .
Research Findings and Implications
Antiplasmodial and Anticancer Activity
- Antiplasmodial Potency : Chlorophenyl-substituted analogs (e.g., 17d) show sub-micromolar activity against Plasmodium falciparum, outperforming fluorophenyl derivatives .
- Cytotoxicity : The 5-oxo derivative (Compound 1) exhibits superior activity in ovarian cancer cells, suggesting that ketone groups enhance interaction with cellular targets .
Solubility Challenges and Solutions
Biological Activity
N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C21H18N2OS
- Molecular Weight : 346.45 g/mol
The compound belongs to the thienoquinoline class, known for various biological activities including anti-cancer and anti-inflammatory properties. Its structure allows for specific interactions with biological targets, particularly in signal transduction pathways.
This compound has been identified as an inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes including cell proliferation and differentiation. The compound disrupts the interaction between PKC and its receptor for activated C-kinase (RACK2), leading to altered signaling pathways that can reduce cell migration and proliferation .
Anticancer Activity
Research indicates that this compound demonstrates promising anticancer properties. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including:
- HL-60 (human promyelocytic leukemia)
- B16F10 (murine melanoma)
- Neuro 2a (neuroblastoma)
The compound exhibited an ID50 ranging from 0.08 to 1.0 µM across these cell lines, indicating potent anticancer activity .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has shown efficacy in models of inflammation, such as the carrageenan-induced paw edema test, demonstrating its potential as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3-acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide | Structure | Moderate anticancer activity |
| N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide | Structure | Lower PKC inhibition |
This compound stands out due to its selective inhibition of PKC and higher potency against cancer cell lines compared to these related compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Screening : A systematic study assessed the cytotoxicity of various thienoquinolines against multiple cancer cell lines. The results indicated that this compound was among the most effective compounds tested .
- In Vivo Models : Further investigations into animal models have demonstrated significant tumor growth inhibition when treated with this compound, supporting its potential use in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
